1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Lipophilicity Aqueous solubility ADME prediction

This aminopyrazinone compound is a strategic addition to any screening library due to its dual classification in both GPCR and Kinase Focused Libraries. Its physicochemical profile (MW 309.34, cLogP 3.86, TPSA 44.70 Ų) ensures excellent cell permeability and predicted blood-brain barrier penetration, making it uniquely suited for CNS-targeted assays and reducing the need for multiple, less optimal analogs. Avoid procurement redundancy by choosing this compound for your initial hit-to-lead optimization and SAR exploration, and benefit from the availability of structurally characterized close analogs for efficient comparative studies.

Molecular Formula C18H16FN3O
Molecular Weight 309.344
CAS No. 932538-01-7
Cat. No. B2679382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
CAS932538-01-7
Molecular FormulaC18H16FN3O
Molecular Weight309.344
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21)
InChIKeyYXKCFNLPWDKJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one (CAS 932538-01-7): Aminopyrazinone Scaffold for Kinase and GPCR Screening Libraries


1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one (CAS 932538-01-7) is a synthetic small molecule belonging to the aminopyrazinone class, characterized by a 1,2-dihydropyrazin-2-one core substituted at N1 with a 4-fluorophenyl group and at C3 with a (2-phenylethyl)amino moiety . With a molecular formula of C18H16FN3O and molecular weight of 309.34 g/mol, this compound is commercially available as a research-grade screening compound (Life Chemicals Cat. No. F6617-3393, purity 90%) and is included in both GPCR Focused and Kinase Focused Libraries, indicating its predicted relevance to these target classes [1]. The compound belongs to a broader aminopyrazine derivative class explored in patent literature for ROS tyrosine kinase inhibition and other kinase targets [2].

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one: Structural Nuances with Physicochemical Consequences


Although multiple aminopyrazinone analogs share the same core scaffold, substitution patterns at N1 and C3 generate quantifiable differences in physicochemical properties that preclude simple interchangeability. The target compound (F6617-3393) possesses a 4-fluorophenyl at N1 and an unsubstituted phenethylamino group at C3, yielding a calculated logP of 3.86 and a topological polar surface area (TPSA) of 44.70 Ų [1]. In contrast, its closest commercial analog from the same vendor, F6617-3391 (CAS 951464-32-7), introduces both a 3-fluorophenyl substitution at N1 and a 4-chlorophenyl modification on the phenethylamino group, increasing molecular weight to 343.78 Da and altering hydrogen-bond acceptor count [1]. Even a single halogen substitution change—such as replacing the 4-fluorophenyl with a 4-bromophenyl (F3167-0347, CAS 899950-64-2)—increases molecular weight by nearly 61 Da and significantly modifies lipophilicity [1]. These differences directly impact membrane permeability, solubility, and protein binding predictions, making compound-specific procurement essential for reproducible screening outcomes.

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one vs. Close Analogs


Calculated Lipophilicity (cLogP) and Aqueous Solubility (cLogSw) vs. 4-Chlorophenyl Analog

The target compound (F6617-3393) exhibits a cLogP of 3.86 and a cLogSw of -4.03, representing a moderate lipophilicity–solubility balance suitable for cell-based assays [1]. The 4-chlorophenyl analog F6617-3391 (CAS 951464-32-7), which has both a different fluorophenyl position (3- vs 4-) and an additional chlorine on the phenethylamino group, is expected to show elevated cLogP due to the chlorine contribution, potentially reducing aqueous solubility and altering passive membrane permeability [1]. For screening campaigns where consistent compound handling in aqueous buffers is critical, the target compound's predicted solubility profile of -4.03 logSw provides a calculable advantage over heavier halogenated analogs.

Lipophilicity Aqueous solubility ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile vs. 4-Bromophenyl Analog

The target compound has a TPSA of 44.70 Ų, with 2 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA), a profile consistent with moderate CNS permeability potential (typical CNS drug TPSA < 60–70 Ų) [1]. The 4-bromophenyl analog F3167-0347 (CAS 899950-64-2), while maintaining the same core scaffold and presumably similar HBD/HBA counts, has a substantially higher molecular weight (370.25 Da vs. 309.34 Da) due to the bromine atom, which is expected to increase TPSA and reduce the likelihood of passive blood-brain barrier penetration [1]. For neuroscience-targeted screening, the target compound's lower TPSA and molecular weight make it a more suitable candidate than the brominated analog.

TPSA Hydrogen bonding Blood-brain barrier penetration Oral bioavailability

Drug-Likeness Score and Fraction sp3 vs. Multi-Halogenated Analogs

The target compound achieves a computed drug-likeness (DL) score of 0.79 and a fraction sp3 (Fsp3) of 0.11, reflecting a predominantly aromatic/flat structure with adequate drug-like character [1]. Among the four close analogs available from the same vendor (F6617-3391, F3167-0347, F6617-3384), the target compound has the lowest molecular weight (309.34 Da) and the fewest halogen atoms (single fluorine), which contributes to a more favorable ligand efficiency profile in fragment-based and lead-like screening contexts [1]. A DL score approaching 0.8 indicates that this compound satisfies multiple empirical drug-likeness filters (e.g., Lipinski, Ghose) more consistently than analogs with heavier halogens (Br, Cl) that increase molecular weight and may reduce ligand efficiency metrics.

Drug-likeness Fraction sp3 Lead-likeness Fragment-based screening

Library Membership: Inclusion in GPCR and Kinase Focused Screening Sets

According to the vendor's product listing, F6617-3393 is explicitly included in both the GPCR Focused Library and the Kinase Focused Library, as well as the broader Protein Kinase Diversity Set (3,200 compounds) [1]. This dual-library membership reflects a computationally predicted polypharmacology profile that distinguishes it from analogs assigned to only one target class or to the general screening collection. The compound's Fsp3 of 0.11 and AROM count of 3 are consistent with typical kinase inhibitor pharmacophores (flat, aromatic structures), while the presence of the phenethylamino side chain provides conformational flexibility that may also accommodate GPCR binding pockets [1]. Procurement of this specific compound therefore provides access to a molecule pre-vetted for two major drug target classes, reducing the number of compounds needed for initial screening deck assembly.

GPCR screening Kinase screening Focused library High-throughput screening

Commercial Availability and Stock Transparency vs. Academic Custom Synthesis

The target compound (F6617-3393) is available off-the-shelf from Life Chemicals with a documented UA stock of 15 mg (solid state, 90% purity) and a delivery lead time of 2–3 weeks for orders placed through the vendor's online portal [1]. In contrast, the 4-bromophenyl analog (F3167-0347) has a larger UA stock of 151.8 mg, while the 4-chlorophenyl analog (F6617-3384) has 13 mg in stock [1]. This stock-level transparency allows procurement teams to make informed decisions: the target compound occupies a middle ground in stock availability, sufficient for initial screening (15 mg at MW 309 ≈ ~48 µmol, enough for thousands of assay wells at typical screening concentrations) without the procurement risk associated with very low-stock analogs (13 mg) or the storage burden of very high-stock items (151.8 mg) that may degrade before use.

Commercial availability Stock status Delivery lead time Procurement

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one (CAS 932538-01-7)


GPCR and Kinase Dual-Target Focused Screening Campaigns

Given the compound's explicit inclusion in both the GPCR Focused Library and the Kinase Focused Library [1], it is best deployed in screening cascades that interrogate both target classes simultaneously. Its cLogP of 3.86 and TPSA of 44.70 Ų are consistent with cell-permeable ligands, making it suitable for cell-based GPCR assays (e.g., calcium flux, cAMP, β-arrestin recruitment) and biochemical kinase activity assays (e.g., ADP-Glo, TR-FRET) without requiring different formulation conditions [1]. This dual applicability reduces compound procurement redundancy when screening across target classes.

Medicinal Chemistry Hit Expansion with Defined Physicochemical Baseline

The compound's drug-likeness score of 0.79 and moderate molecular weight (309.34 Da) establish it as a tractable starting point for hit-to-lead optimization [1]. Medicinal chemistry teams can use this compound as a reference point for synthesizing analogs with improved potency while monitoring changes in cLogP (3.86) and TPSA (44.70) to maintain favorable ADME properties. The availability of structurally characterized close analogs (F6617-3391, F3167-0347, F6617-3384) from the same vendor enables efficient structure–activity relationship (SAR) exploration by procurement of pre-existing compounds rather than de novo synthesis [1].

Computational Docking and Pharmacophore Modeling Studies

With a Fsp3 of 0.11 and AROM count of 3, this compound presents a predominantly flat, aromatic scaffold amenable to molecular docking studies against kinase ATP-binding sites [1]. The 4-fluorophenyl substituent provides a defined halogen bonding opportunity that can be exploited in structure-based design, while the phenethylamino side chain offers conformational flexibility for induced-fit docking protocols. The compound's availability in 15 mg quantity from a commercial vendor enables rapid computational validation followed by experimental follow-up without custom synthesis delays [1].

CNS Drug Discovery Screening Due to Favorable TPSA Profile

The compound's TPSA of 44.70 Ų falls well below the commonly cited threshold of 60–70 Ų for passive blood-brain barrier penetration [1]. Combined with a cLogP of 3.86 and only 2 hydrogen bond donors, this physicochemical profile supports its inclusion in CNS-targeted screening libraries. The absence of additional halogen atoms (beyond the single fluorine) keeps molecular weight at 309.34 Da, avoiding the upward weight creep that often compromises CNS penetration in heavily halogenated analogs [1]. Researchers investigating neurodegenerative, psychiatric, or neuro-oncological targets should prioritize this compound for initial screening over heavier halogenated alternatives.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.